

Application Notes: TR-FRET Assay for Measuring HEC96719 FXR Activation

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Compound of Interest

Compound Name: HEC96719

Cat. No.: B12405561

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Audience: Researchers, scientists, and drug development professionals.

Introduction

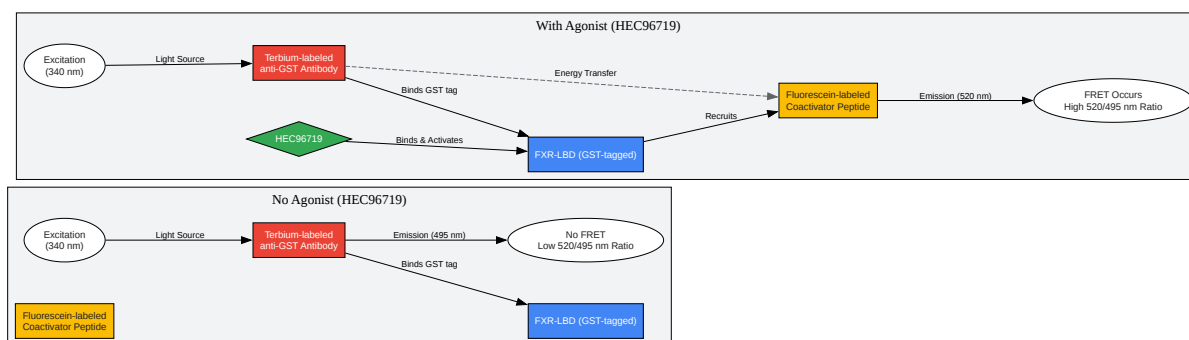
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2] Its activation is a key therapeutic strategy for various metabolic diseases, including non-alcoholic steatohepatitis (NASH).[1][2][3] **HEC96719** is a novel, potent, and selective tricyclic FXR agonist that has shown promise as a clinical candidate for the treatment of NASH.[3][4][5]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive assay technology ideal for high-throughput screening (HTS) of nuclear receptor modulators.[6][7] This method overcomes interference from compound autofluorescence and light scattering by utilizing long-lifetime lanthanide chelates as donor fluorophores.[8][9] This application note provides a detailed protocol for a TR-FRET assay to quantify the activation of FXR by **HEC96719** through monitoring the ligand-dependent recruitment of a coactivator peptide.

Principle of the TR-FRET Assay

The TR-FRET assay for FXR activation is based on the principle that upon ligand binding, the FXR ligand-binding domain (LBD) undergoes a conformational change that increases its affinity for a coactivator peptide.[8][10][11] In this assay, a terbium (Tb)-labeled anti-GST antibody serves as the FRET donor, which binds to a GST-tagged FXR-LBD. A fluorescein-labeled coactivator peptide acts as the FRET acceptor.

When **HEC96719** binds to the FXR-LBD, the subsequent recruitment of the fluorescein-labeled coactivator brings the donor and acceptor fluorophores into close proximity. Excitation of the terbium donor at 340 nm results in energy transfer to the fluorescein acceptor, which then emits light at 520 nm. The TR-FRET signal is measured as the ratio of the acceptor emission (520 nm) to the donor emission (495 nm), providing a quantitative measure of FXR activation.



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Caption: TR-FRET signaling pathway for FXR activation by **HEC96719**.

Data Presentation

The potency of **HEC96719** in activating FXR can be determined by generating a dose-response curve and calculating the EC50 value. Published data for **HEC96719** and comparator compounds are summarized below.

Compound	Assay Type	Target	EC50 (nM)	Reference
HEC96719	TR-FRET	FXR	1.37	[4]
HEC96719	Luciferase Reporter	FXR	1.55	[4]
GW4064	Not Specified	FXR	Potency mentioned as inferior to HEC96719	[3][5]
Obeticholic Acid (OCA)	Not Specified	FXR	Potency mentioned as inferior to HEC96719	[5]

Experimental Protocols

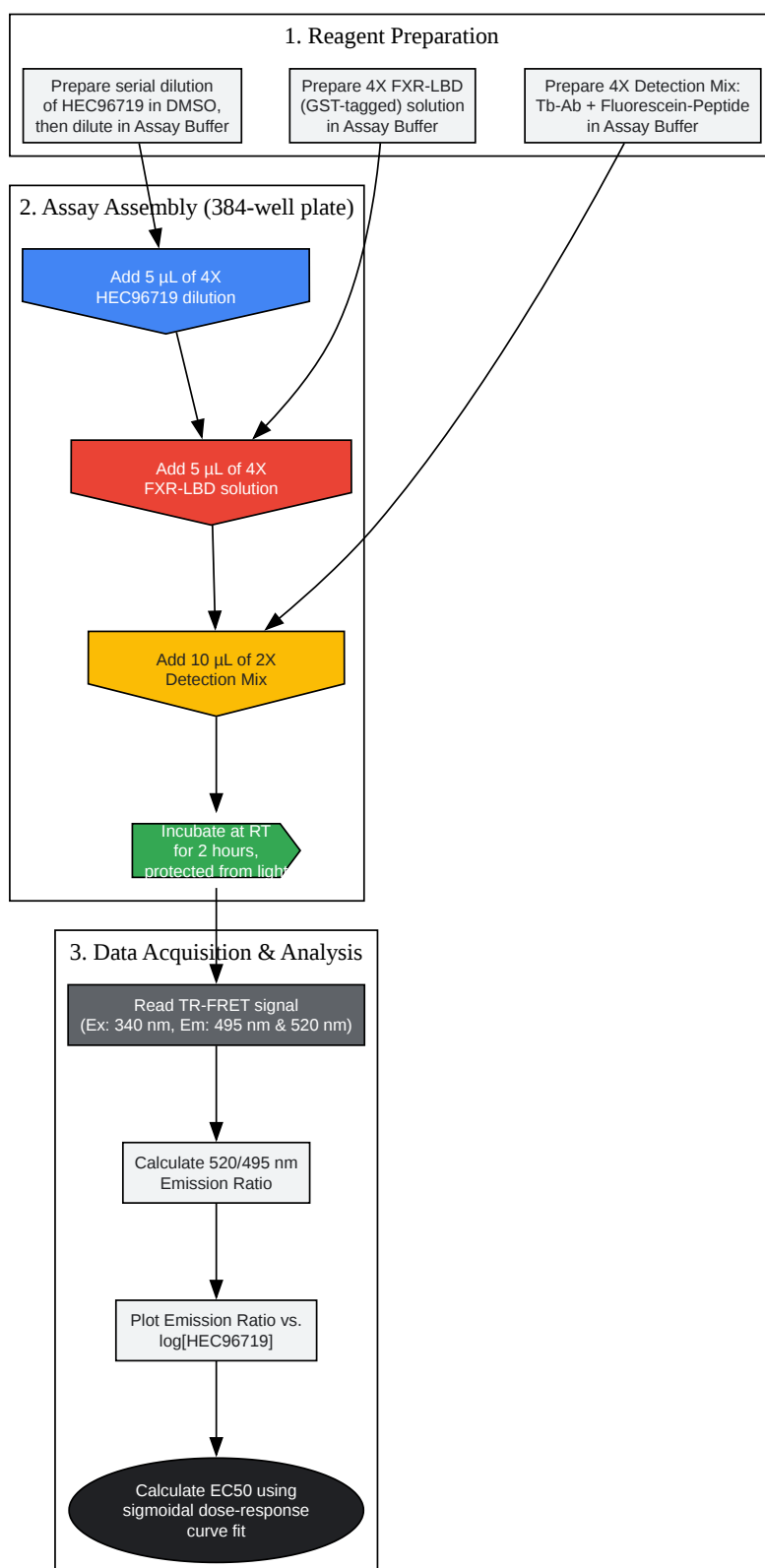
This protocol is adapted from standard Lanthascreen™ TR-FRET coactivator recruitment assays.[9][10][12] Optimization of reagent concentrations may be necessary depending on the specific reagents and plate reader used.

Materials and Reagents

- GST-tagged FXR-LBD (Human, Recombinant)
- Fluorescein-labeled SRC-1 coactivator peptide
- Terbium-labeled anti-GST antibody
- **HEC96719**
- Chenodeoxycholic acid (CDCA) as a positive control
- TR-FRET Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT, 0.01% BSA)
- DMSO (Dimethyl sulfoxide), molecular biology grade

- 384-well, low-volume, non-binding plates (white or black)
- TR-FRET compatible microplate reader

Experimental Workflow



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Caption: Experimental workflow for the **HEC96719** FXR TR-FRET assay.

Detailed Procedure

1. Reagent Preparation:

- Compound Dilution:
 - Prepare a 10 mM stock solution of **HEC96719** in 100% DMSO.
 - Perform a serial dilution of the **HEC96719** stock solution in DMSO to create a concentration range for the dose-response curve.
 - Prepare 4X working solutions of the test compounds by diluting the DMSO stocks into TR-FRET Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[\[13\]](#)
 - Prepare a 4X positive control solution of CDCA and a 4X negative control (Assay Buffer with the same percentage of DMSO as the compound solutions).
- FXR-LBD Solution (4X):
 - Thaw the GST-tagged FXR-LBD on ice.
 - Dilute the FXR-LBD to a 4X working concentration in TR-FRET Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range (e.g., 20 nM for a final concentration of 5 nM).
- Detection Mix (2X):
 - Prepare a 2X working solution of the detection reagents by diluting the Terbium-labeled anti-GST antibody and the Fluorescein-labeled coactivator peptide in TR-FRET Assay Buffer.
 - The final concentrations should be optimized, but typical ranges are 2-10 nM for the antibody and 100-500 nM for the peptide.

2. Assay Protocol (per well of a 384-well plate):

- Add 5 µL of the 4X **HEC96719** working solution (or control) to the appropriate wells.

- Add 5 µL of the 4X GST-tagged FXR-LBD solution to all wells.
- Add 10 µL of the 2X Detection Mix (antibody and peptide) to all wells.
- The final volume in each well should be 20 µL.
- Seal the plate and centrifuge briefly to ensure all components are mixed.
- Incubate the plate at room temperature for 2-4 hours, protected from light.[13]

3. Data Acquisition:

- Measure the fluorescence intensity on a TR-FRET compatible plate reader.
- Set the excitation wavelength to ~340 nm.
- Measure the emission at two wavelengths: ~495 nm (terbium emission) and ~520 nm (FRET-sensitized fluorescein emission).[8][11]
- Use a time-delay of 50-100 µs before reading to reduce background fluorescence.[9]

4. Data Analysis:

- Calculate the TR-FRET Ratio: For each well, divide the emission signal at 520 nm by the emission signal at 495 nm.[11]
 - $\text{TR-FRET Ratio} = (\text{Intensity at 520 nm}) / (\text{Intensity at 495 nm})$
- Generate Dose-Response Curve: Plot the TR-FRET ratio against the logarithm of the **HEC96719** concentration.
- Determine EC50: Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism) to determine the EC50 value.[11]
- Assay Quality Control: Calculate the Z'-factor using the positive and negative controls to assess the robustness of the assay. A Z'-factor > 0.5 is generally considered excellent for HTS.

Conclusion

This TR-FRET assay provides a sensitive, specific, and high-throughput compatible method for quantifying the activation of the Farnesoid X Receptor by the agonist **HEC96719**. The protocol outlined here, along with the provided data and diagrams, serves as a comprehensive guide for researchers in the field of drug discovery and nuclear receptor biology. The potency of **HEC96719**, as demonstrated by its low nanomolar EC50 value, underscores its potential as a therapeutic agent for NASH and other metabolic diseases.

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